5-Aminoadamantane-1,3-diol;hydrochloride
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Overview
Description
5-Aminoadamantane-1,3-diol;hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoadamantane-1,3-diol;hydrochloride typically involves the functionalization of the adamantane core. One common method is the amination of 1,3-dihydroxyadamantane, followed by the introduction of the hydrochloride group. The reaction conditions often require the use of strong acids or bases to facilitate the functionalization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-Aminoadamantane-1,3-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of substituted adamantane compounds.
Scientific Research Applications
5-Aminoadamantane-1,3-diol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Aminoadamantane-1,3-diol;hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane hydrochloride: Another derivative of adamantane with similar structural features.
1,3-Dihydroxyadamantane: A precursor in the synthesis of 5-Aminoadamantane-1,3-diol;hydrochloride.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the adamantane core, which allows for a wide range of chemical modifications and applications. This dual functionality distinguishes it from other adamantane derivatives.
Properties
IUPAC Name |
5-aminoadamantane-1,3-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8;/h7,12-13H,1-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPLMKQYPVFSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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